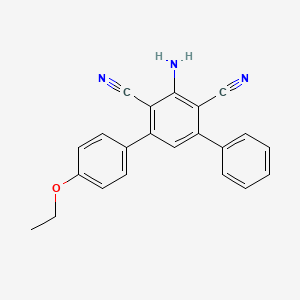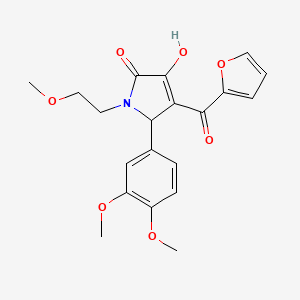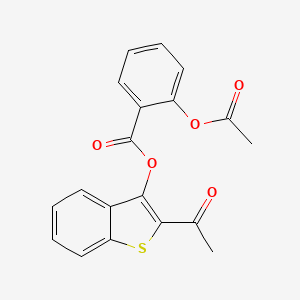![molecular formula C20H19N3O2S B10872299 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10872299.png)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid ist eine Verbindung, die zur Klasse der Pyrimidinderivate gehört. Pyrimidinbasen sind einer der Hauptbestandteile von Nukleinsäuren, und ihre Derivate wurden als verschiedene biologische Aktivitäten aufweisend gefunden, darunter Antikrebs-, Antituberkulose- und Anti-HIV-Eigenschaften .
Herstellungsmethoden
Die Synthese von 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid beinhaltet die Alkylierung von 6-Methyl-2-thiouracil mit Ethylchloracetat in Gegenwart von Kaliumcarbonat in wässrigem Ethanol bei Raumtemperatur . Die Reaktionsbedingungen umfassen die Verwendung von Ethanol als Lösungsmittel und Kaliumcarbonat als Base. Das Produkt wird dann mit verschiedenen Aminen und Hydrazinhydrat umgesetzt, um die entsprechenden Acetamide zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.
Formation of the Diphenylpropanamide Moiety: This step involves the reaction of a diphenylpropanamide derivative with the sulfanyl-substituted pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter Substitutionsreaktionen. So reagiert es beispielsweise mit Hydrazinhydrat in siedendem Ethanol unter Bildung von 2-Hydrazinyl-6-methylpyrimidin-4(3H)-on . Es reagiert auch mit Anilin in siedendem Ethanol, was zur Substitution der R-Sulfanyl-Gruppe unter Bildung von 2-Anilino-pyrimidin führt . Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Hydrazinhydrat und Anilin, und die Hauptprodukte, die gebildet werden, sind Hydrazinyl- und Anilino-Derivate .
Wissenschaftliche Forschungsanwendungen
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung. Es wurde auf seine potenziellen Antikrebs-, Antituberkulose- und Anti-HIV-Aktivitäten untersucht . Pyrimidinderivate, einschließlich dieser Verbindung, werden auch bei der Synthese von modifizierten Pyrimidinnukleosiden verwendet, die Aktivität gegen verschiedene Krankheiten und Infektionen gezeigt haben . Darüber hinaus wird es bei der Herstellung von S-Alkyl-Derivaten mit Antikonvulsiva-Aktivität verwendet .
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im Körper. Pyrimidinderivate sind dafür bekannt, mit Nukleinsäuren und Enzymen zu interagieren, die an der DNA-Replikation und -Reparatur beteiligt sind . Diese Wechselwirkung kann zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führen . Die Antikonvulsiva-Aktivität der Verbindung wird vermutet, auf ihre Fähigkeit zurückzuführen zu sein, die Neurotransmitter-Spiegel im Gehirn zu modulieren .
Wirkmechanismus
The mechanism of action of 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid gehören andere Pyrimidinderivate wie 6-Methyl-2-thiouracil und Ethyl 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetat . Diese Verbindungen haben ähnliche chemische Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität . Die Einzigartigkeit von 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamid liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden biologischen Aktivitäten .
Eigenschaften
Molekularformel |
C20H19N3O2S |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide |
InChI |
InChI=1S/C20H19N3O2S/c1-14-13-18(24)22-20(21-14)26-15(2)19(25)23(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,15H,1-2H3,(H,21,22,24) |
InChI-Schlüssel |
LUAVEMOCFPUFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872216.png)

![16-(2-methoxyphenyl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872247.png)
![2-(4-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10872251.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10872256.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872265.png)
![2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10872275.png)
![N-(4-chlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10872276.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]dipyridine-4-carbohydrazide](/img/structure/B10872277.png)
![(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872284.png)

![N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10872292.png)

